

Application Notes and Protocols: hCAII-IN-10 in Drug Discovery

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Compound of Interest

Compound Name: hCAII-IN-10

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Carbonic Anhydrase II (hCAII) is a well-studied zinc metalloenzyme that plays a crucial role in various physiological processes, including pH regulation, CO₂ transport, and fluid secretion.[1][2][3] Its involvement in pathological conditions such as glaucoma and various cancers has established it as a significant therapeutic target.[4][5][6] Traditional drug discovery efforts have focused on developing small molecule inhibitors that target the active site of hCAII. [6]

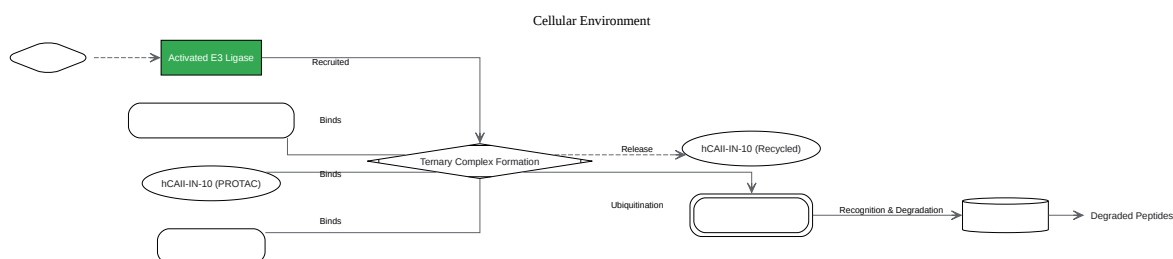
A novel and promising approach in drug discovery is the use of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of a target protein rather than just inhibiting it.[2][7][8] This technology utilizes the cell's own ubiquitin-proteasome system to eliminate the protein of interest.[1][7]

This document provides detailed application notes and protocols for a series of potent and selective hCAII degraders, herein referred to collectively as **hCAII-IN-10**. This designation encompasses a series of synthesized PROTACs, with a particular focus on an optimized compound that demonstrates sub-nanomolar potency for hCAII degradation.[4] These compounds are valuable tools for investigating the therapeutic potential of hCAII degradation in various disease models.

Mechanism of Action: PROTAC-mediated Degradation of hCAII

hCAII-IN-10 compounds are PROTACs designed to specifically target hCAII for degradation. The molecule consists of three key components: a ligand that binds to hCAII, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon), and a linker that connects these two moieties.[4][8]

The mechanism of action involves the formation of a ternary complex between hCAII, the **hCAII-IN-10** molecule, and the E3 ligase.[2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of hCAII. The resulting polyubiquitinated hCAII is then recognized and degraded by the 26S proteasome, leading to a reduction in the total cellular levels of the enzyme.[1][7]



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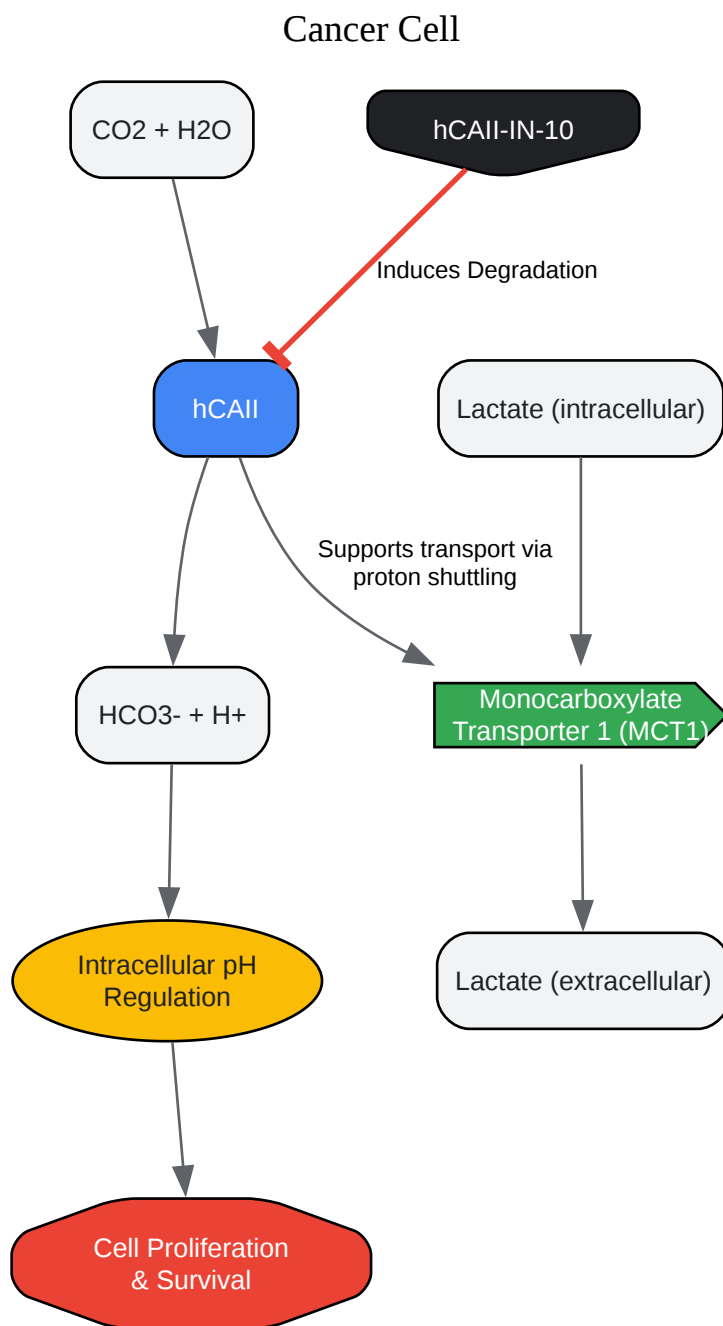
Caption: PROTAC-mediated degradation of hCAII by **hCAII-IN-10**.

Applications in Drug Discovery

The ability of **hCAII-IN-10** to induce the degradation of hCAII opens up new avenues for research in diseases where hCAII is implicated.

Cancer Research

hCAII is overexpressed in several types of tumors and is involved in regulating intracellular pH, which is crucial for cancer cell proliferation and survival.[3][5][9][10] Specifically, hCAII can support lactate transport in cancer cells.[4][11] By degrading hCAII, **hCAII-IN-10** can be used to study the downstream effects on cancer cell metabolism, growth, and survival.



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Caption: Role of hCAII in cancer cell pH regulation and lactate transport.

Glaucoma Research

Inhibition of hCAII in the ciliary body of the eye reduces the production of aqueous humor, thereby lowering intraocular pressure (IOP), a major risk factor for glaucoma.[\[6\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) **hCAII-IN-10** can be utilized in preclinical models of glaucoma to assess the efficacy of hCAII degradation as a long-acting alternative to traditional inhibitors for IOP reduction.[\[4\]](#)[\[15\]](#)

Quantitative Data

The following table summarizes the inhibitory and degradation activities of selected **hCAII-IN-10** series compounds. Compound 11 represents an optimized version with superior degradation potency.[\[4\]](#)

Compound	hCAII IC50 (nM)	Cell Line	DC50 (nM)	Dmax (%)	Reference
Degrader 4	<20	HEK293	-	-	[4]
Degrader 5	<20	HEK293	5 ± 3	96	[4]
Compound 11	-	HEK293	0.5 ± 0.3	100	[4]

- IC50: Half-maximal inhibitory concentration.
- DC50: Half-maximal degradation concentration.
- Dmax: Maximum percentage of protein degradation.

Experimental Protocols

hCAII Inhibition Assay (p-Nitrophenyl Acetate Assay)

This colorimetric assay measures the esterase activity of hCAII and its inhibition by test compounds.[\[16\]](#)

Materials:

- Recombinant human Carbonic Anhydrase II (hCAII)
- **hCAII-IN-10** or other test compounds

- p-Nitrophenyl acetate (p-NPA)
- Assay Buffer: 50 mM HEPES, pH 8.0
- 96-well clear-bottom plates
- Plate reader capable of measuring absorbance at 405 nm

Procedure:

- Prepare a stock solution of hCAII in Assay Buffer.
- Prepare serial dilutions of the **hCAII-IN-10** compounds in Assay Buffer.
- In a 96-well plate, add 40 nM of hCAII to each well (final concentration).
- Add varying concentrations of the **hCAII-IN-10** compounds to the wells. Include a vehicle control (e.g., DMSO).
- Pre-incubate the enzyme and inhibitors for 10 minutes at room temperature.
- Prepare a stock solution of p-NPA in a suitable solvent (e.g., acetonitrile) and dilute it in Assay Buffer.
- Initiate the reaction by adding p-NPA to each well to a final concentration of 500 μ M. The final volume in each well should be 100 μ L.
- Immediately measure the absorbance at 405 nm every minute for 15 minutes to monitor the formation of p-nitrophenolate.
- Calculate the rate of substrate hydrolysis for each concentration of the inhibitor.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Culture and Treatment for Degradation Studies

This protocol describes the treatment of cells with **hCAII-IN-10** to assess protein degradation. HEK293 cells are used as they endogenously express high levels of hCAII.^[4]

Materials:

- HEK293 cells
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **hCAII-IN-10** compounds
- DMSO (vehicle control)
- 6-well or 12-well cell culture plates
- Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

- Seed HEK293 cells in culture plates and allow them to adhere and grow to 70-80% confluency.
- Prepare stock solutions of **hCAII-IN-10** compounds in DMSO.
- Prepare serial dilutions of the compounds in cell culture medium to achieve the desired final concentrations.
- Remove the existing medium from the cells and replace it with the medium containing the different concentrations of **hCAII-IN-10** or vehicle control.
- Incubate the cells for the desired time period (e.g., 24 hours).
- After incubation, wash the cells with ice-cold Phosphate Buffered Saline (PBS).
- Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
- Incubate the lysates on ice for 30 minutes, vortexing occasionally.
- Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the cell debris.

- Collect the supernatant containing the protein lysate and determine the protein concentration using a suitable method (e.g., BCA assay).
- The lysates are now ready for Western Blot analysis.

Western Blotting for hCAII Degradation Analysis

This protocol is for the detection and quantification of hCAII protein levels in cell lysates following treatment with **hCAII-IN-10**.

Materials:

- Protein lysates from treated and control cells
- SDS-PAGE gels
- Running buffer and transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against hCAII
- Primary antibody against a loading control (e.g., GAPDH, β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes.
- Load equal amounts of protein per lane onto an SDS-PAGE gel.

- Run the gel to separate the proteins by size.
- Transfer the separated proteins from the gel to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-hCAII antibody overnight at 4°C.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Apply the chemiluminescent substrate and capture the signal using an imaging system.
- Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control.
- Quantify the band intensities using image analysis software. Normalize the hCAII band intensity to the loading control to determine the relative protein levels.
- Calculate the percentage of degradation relative to the vehicle-treated control.
- Determine the DC50 and Dmax values from a dose-response curve.

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